benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine
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Overview
Description
Benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure This compound is characterized by its benzyl group attached to a triazole ring, which is further substituted with methyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit cytotoxic activities against tumor cell lines .
Mode of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, can interact with their targets and induce changes that lead to their observed biological activities .
Biochemical Pathways
Related compounds, such as 1,2,4-triazole derivatives, have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been reported to exhibit weak to high cytotoxic activities against tumor cell lines .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with nitriles or through the reaction of azides with alkynes (click chemistry).
Benzyl Substitution: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.
Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring to introduce the methylamine group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the methylamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Triazole amine derivatives.
Substitution: Various substituted benzyl or methylamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its triazole ring can interact with various biological targets, making it useful in drug discovery.
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anticancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation has been a focus of research.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
Benzyl(1H-1,2,4-triazol-3-yl)methylamine: Similar structure but lacks the methyl groups on the triazole ring.
Benzyl(4-methyl-1H-1,2,4-triazol-3-yl)methylamine: Similar structure but with a single methyl group on the triazole ring.
Benzyl(5-methyl-1H-1,2,4-triazol-3-yl)methylamine: Similar structure but with a different position of the methyl group on the triazole ring.
Uniqueness: Benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine is unique due to the presence of two methyl groups on the triazole ring, which can influence its reactivity and binding properties. This dual substitution can enhance its biological activity and stability compared to similar compounds with only one methyl group.
Properties
IUPAC Name |
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-11-14-15-13(17(11)3)10-16(2)9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFQSBDADZZJEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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